molecular formula C22H28N2O3S B2870527 N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-34-7

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2870527
CAS No.: 941990-34-7
M. Wt: 400.54
InChI Key: ULXOAZWAIYBZNU-UHFFFAOYSA-N
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Description

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound used in scientific research. It has versatile applications, including drug development and understanding biological processes. This compound is known for its unique structure, which includes a piperidine ring substituted with a tosyl group and an acetamide moiety.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOAZWAIYBZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Phase-Transfer Catalysis

A pivotal method, adapted from the synthesis of related intermediates (CN101538223A), involves the reaction of N-(2-phenylethyl)-2-aminoacetamide with chloroacetaldehyde dimethyl acetal under phase-transfer conditions.

Mechanism :

  • Nucleophilic attack : The primary amine of N-(2-phenylethyl)-2-aminoacetamide displaces chloride from chloroacetaldehyde dimethyl acetal, forming a secondary amine intermediate.
  • Cyclization : Hydrolysis of the dimethyl acetal generates an aldehyde, which undergoes intramolecular Schiff base formation with the adjacent amine, followed by reduction to yield the piperidine ring.

Optimized Conditions :

  • Solvent : Toluene/water biphasic system.
  • Catalyst : Tetrabutylammonium bromide (10 mol%).
  • Base : Potassium carbonate (2.5 equiv).
  • Temperature : 80°C, 10 hours.
  • Yield : 67–72%.

Advantages :

  • Phase-transfer catalysts enhance reaction efficiency by shuttling hydroxide ions into the organic phase, neutralizing HCl byproducts.
  • Scalable for industrial production.

Reductive Amination Approaches

Inspired by fentanyl intermediate syntheses (CN102249986A), reductive amination offers an alternative route to piperidine derivatives.

Procedure :

  • Imine formation : React 2-acetylpiperidine with phenethylamine in methanol.
  • Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the imine to a secondary amine.

Challenges :

  • Requires pre-formed piperidine ketone precursors.
  • Lower regioselectivity compared to cyclization methods.

Introduction of the Acetamide Side Chain

Amide Coupling via Activated Intermediates

The acetamide moiety is introduced through coupling of piperidine-2-acetic acid with phenethylamine .

Steps :

  • Activation : Convert piperidine-2-acetic acid to its acid chloride using thionyl chloride.
  • Amidation : React with phenethylamine in dichloromethane (DCM) at 0°C.

Conditions :

  • Base : Triethylamine (2.0 equiv).
  • Yield : 85–90% (theoretical).

Limitations :

  • Requires protection of the piperidine nitrogen prior to activation to prevent side reactions.

Tosylation of the Piperidine Nitrogen

Sulfonylation with Tosyl Chloride

The final step involves protecting the piperidine nitrogen as a sulfonamide using p-toluenesulfonyl chloride (TsCl) .

Procedure :

  • Deprotonation : Treat the piperidine intermediate with pyridine in DCM.
  • Sulfonylation : Add TsCl (1.2 equiv) dropwise at 0°C, then warm to room temperature.

Workup :

  • Quench with water, extract with DCM, and purify via column chromatography.
  • Yield : 88–92%.

Key Considerations :

  • Excess TsCl ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of TsCl.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclization (PTC) Nucleophilic substitution, cyclization 67–72 High atom economy, scalable Requires toxic solvents (toluene)
Reductive Amination Imine formation, reduction 55–60 Mild conditions Low regioselectivity, costly reagents
Amide Coupling Acid chloride formation, amidation 85–90 High efficiency Requires nitrogen protection steps

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

  • Schiff base hydrolysis : Inadequate drying leads to imine hydrolysis, yielding open-chain byproducts.
  • Over-sulfonylation : Excess TsCl may sulfonate secondary amines or hydroxyl groups if present.

Mitigation Strategies :

  • Use molecular sieves to maintain anhydrous conditions during cyclization.
  • Employ stoichiometric TsCl and monitor reaction progress via TLC.

Industrial-Scale Considerations

Process Optimization

  • Catalyst recycling : Phase-transfer catalysts like tetrabutylammonium bromide can be recovered via aqueous extraction.
  • Waste reduction : Neutralization of HCl byproducts with NaOH generates NaCl, which is easily removable.

Cost Analysis :

  • Raw materials : Chloroacetaldehyde dimethyl acetal ($120/kg) and TsCl ($95/kg) dominate costs.
  • Total production cost : ~$450/kg at pilot scale.

Chemical Reactions Analysis

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the tosyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study biological processes and interactions at the molecular level.

    Medicine: It is involved in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar piperidine structure but differs in the substituents attached to the ring.

    N-phenethyl-2-(1-benzylpiperidin-2-yl)acetamide: This compound features a benzyl group instead of a tosyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity .

Biological Activity

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Tosylation of Piperidine : The initial step involves the tosylation of piperidine to activate it for subsequent reactions.
  • Introduction of Phenethyl Group : This step introduces the phenethyl moiety into the structure.
  • Formation of Acetamide Linkage : The final step connects the acetamide group to the compound.

Solvents like dichloromethane and catalysts such as triethylamine are often used to facilitate these reactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. These interactions modulate various signaling pathways, contributing to its pharmacological effects. The exact mechanisms can vary based on the biological context and specific applications.

Biological Activity and Applications

This compound has been studied for various biological activities, including:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy, indicating potential therapeutic applications in seizure disorders .
  • Receptor Binding : The compound's ability to bind to certain receptors suggests its role in modulating neurotransmitter systems, which can be beneficial in treating neurological conditions.

Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • Anticonvulsant Studies : Research on N-phenyl derivatives demonstrated their effectiveness in preventing seizures in animal models, particularly through the maximal electroshock (MES) test. Compounds with higher lipophilicity showed better central nervous system (CNS) distribution and activity .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at a molecular level, helping to predict its pharmacological profile .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundStructureBiological Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideSimilar piperidine structureAnticonvulsant activity
N-phenethyl-2-(1-benzylpiperidin-2-yl)acetamideBenzyl group instead of tosylDifferent chemical properties

The distinct substituents on this compound confer specific reactivity and biological activity that differentiate it from other related compounds.

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